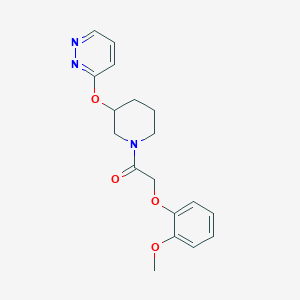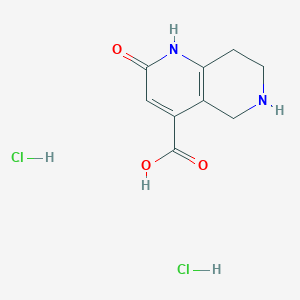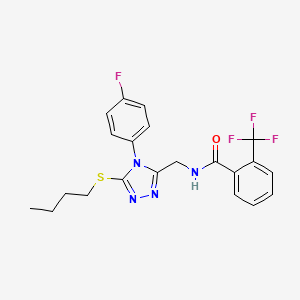![molecular formula C12H13ClN2OS B2780363 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide CAS No. 1311482-31-1](/img/structure/B2780363.png)
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CSEAA and falls under the category of sulfonamide derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It also inhibits the activity of tubulin, which is a protein involved in cell division and growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, which is a programmed cell death mechanism, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide in lab experiments is its potential applications in cancer research. It has been found to possess potent anticancer properties and can inhibit the growth of several cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential applications in other fields, such as antifungal and antibacterial research. Additionally, studies can be conducted to investigate the potential of this compound as a drug delivery system for cancer therapy.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide involves the reaction of 4-chlorobenzenethiol with ethyl 2-chloroacetate in the presence of a base. This reaction leads to the formation of 2-(4-chlorophenylthio)ethyl acetate, which is further reacted with cyanomethyl magnesium bromide to form this compound.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide has been extensively studied for its potential applications in various fields. It has been found to possess antifungal, antibacterial, and anticancer properties. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer cells.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(cyanomethyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-15(8-7-14)12(16)9-17-11-5-3-10(13)4-6-11/h3-6H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXVCZUPEVFYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2780280.png)


![2-[2-(Dimethylamino)ethoxy]-5-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2780285.png)



![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2780295.png)
![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)

